molecular formula C23H25N3O5S B11221035 N-[(4-methoxyphenyl)methyl]-6-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)hexanamide

N-[(4-methoxyphenyl)methyl]-6-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)hexanamide

Cat. No.: B11221035
M. Wt: 455.5 g/mol
InChI Key: UBOSVDMVCAAOSE-UHFFFAOYSA-N
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Description

The compound N-[(4-methoxyphenyl)methyl]-6-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)hexanamide is a heterocyclic derivative featuring a quinazolinone core fused with a [1,3]dioxolo ring and a sulfanylidene (C=S) group at position 4. The hexanamide side chain is substituted with a 4-methoxyphenylmethyl moiety, which modulates its physicochemical and pharmacological properties. Quinazolinone derivatives are widely investigated for their diverse biological activities, including anticancer, antimicrobial, and enzyme-inhibitory effects, owing to their ability to interact with biological targets via hydrogen bonding, hydrophobic interactions, and electrophilic reactivity .

Properties

Molecular Formula

C23H25N3O5S

Molecular Weight

455.5 g/mol

IUPAC Name

N-[(4-methoxyphenyl)methyl]-6-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)hexanamide

InChI

InChI=1S/C23H25N3O5S/c1-29-16-8-6-15(7-9-16)13-24-21(27)5-3-2-4-10-26-22(28)17-11-19-20(31-14-30-19)12-18(17)25-23(26)32/h6-9,11-12H,2-5,10,13-14H2,1H3,(H,24,27)(H,25,32)

InChI Key

UBOSVDMVCAAOSE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)CCCCCN2C(=O)C3=CC4=C(C=C3NC2=S)OCO4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-methoxyphenyl)methyl]-6-{8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}hexanamide typically involves multiple steps. The initial step often includes the preparation of the quinazolinone core, followed by the introduction of the methoxyphenyl group and the hexanamide chain. Common reagents used in these reactions include various amines, acids, and catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability, ensuring high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-[(4-methoxyphenyl)methyl]-6-{8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}hexanamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride can be used to reduce specific functional groups within the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reaction conditions and the presence of suitable reagents.

Common Reagents and Conditions

Common reagents include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its biological activity makes it a candidate for studying enzyme interactions and cellular pathways.

    Medicine: The compound’s potential therapeutic properties could be explored for drug development.

    Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which N-[(4-methoxyphenyl)methyl]-6-{8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}hexanamide exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in cellular pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function.

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison of Target Compound and Analogues

Compound ID/Name Molecular Formula Molecular Weight Key Structural Features Source
Target Compound C₂₃H₂₅N₃O₅S 455.53 4-Methoxyphenylmethyl, hexanamide chain
K284-5195 C₂₅H₂₈N₄O₄S 480.59 4-Phenylpiperazinyl group at position 6
CAS 688053-57-8 C₂₈H₃₄ClN₅O₄S 572.10 3-Chlorophenylpiperazine-propyl chain
Compound C₂₃H₂₅N₃O₄S ~455.5* 4-Methylphenylmethyl instead of 4-methoxyphenyl
Compound C₃₁H₃₈N₄O₈S 626.70 Benzodioxolylmethyl and methoxypropylcarbamoyl groups

*Estimated based on structural similarity.

  • Core Modifications : The sulfanylidene group at position 6 and the fused dioxolo ring are conserved across all analogues, suggesting a shared mechanism of action involving thiol reactivity or aromatic stacking .
  • Side-Chain Variability: The target compound’s 4-methoxyphenylmethyl group differs from the 4-methylphenyl group in ’s analogue, which reduces polarity and may alter membrane permeability .

Physicochemical Properties

  • Molecular Weight and Polarity : The target compound (455.53 g/mol) is lighter than piperazine-containing analogues (e.g., 572.10 g/mol for CAS 688053-57-8), which may favor better diffusion across biological barriers . The 4-methoxyphenyl group confers moderate polarity compared to the 4-methylphenyl analogue, balancing lipophilicity (logP) and aqueous solubility .

Bioactivity and Pharmacological Potential

While direct bioactivity data for the target compound are unavailable, insights can be inferred from structural analogues:

  • Anticancer Activity: Quinazolinones with sulfanylidene groups (e.g., ’s analogues) exhibit cytotoxicity against cancer cell lines, likely via inhibition of tyrosine kinases or tubulin polymerization .
  • Structure-Activity Relationships (SAR): The 4-methoxyphenyl group may enhance DNA intercalation or topoisomerase inhibition compared to alkyl-substituted analogues . Piperazine derivatives (e.g., K284-5195) could target serotonin or dopamine receptors due to their structural similarity to known psychoactive agents .
  • Bioactivity Clustering : Compounds with >80% structural similarity (Tanimoto index) often share overlapping bioactivity profiles, as demonstrated in ’s hierarchical clustering studies .

Q & A

Basic Research Questions

Q. What are the key challenges in synthesizing N-[(4-methoxyphenyl)methyl]-6-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)hexanamide, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis of this compound requires careful handling of the sulfanylidene and dioxoloquinazolin moieties due to their sensitivity to oxidation and hydrolysis. A stepwise approach is recommended:

Quinazolin Core Formation : Use cyclocondensation of substituted anthranilic acid derivatives with thiourea under inert conditions (e.g., N₂ atmosphere) to stabilize the sulfanylidene group .

Hexanamide Linkage : Employ carbodiimide-mediated coupling (e.g., EDC/HOBt) between the quinazolin intermediate and 4-methoxybenzylamine, ensuring pH control (6.5–7.5) to avoid side reactions .

  • Validation : Monitor intermediates via LC-MS and confirm purity through reversed-phase HPLC (>95% purity threshold) .

Q. Which analytical techniques are most reliable for characterizing the compound’s structural integrity?

  • Methodological Answer :

  • X-ray Crystallography : Use SHELX programs (e.g., SHELXL) for single-crystal refinement to resolve the dioxoloquinazolin core and confirm stereochemistry .
  • NMR Spectroscopy : Employ ¹H/¹³C NMR with deuterated DMSO to detect aromatic protons (δ 6.8–8.2 ppm) and methoxy groups (δ ~3.8 ppm). 2D techniques (COSY, HSQC) clarify coupling in the hexanamide chain .
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (expected [M+H]⁺ ~600–650 m/z) using ESI+ mode with internal calibration .

Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?

  • Methodological Answer :

  • Forced Degradation Studies : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H₂O₂) conditions at 40°C for 24–72 hours. Use HPLC to quantify degradation products (>10% degradation indicates instability) .
  • Thermogravimetric Analysis (TGA) : Determine thermal decomposition thresholds (e.g., >150°C suggests suitability for solid-state storage) .

Advanced Research Questions

Q. What computational strategies can predict the compound’s binding affinity to biological targets (e.g., kinase enzymes)?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions between the dioxoloquinazolin core and ATP-binding pockets. Prioritize targets like EGFR or CDK2 based on structural homology .
  • Molecular Dynamics (MD) Simulations : Run 100-ns MD trajectories (e.g., GROMACS) to assess binding stability. Key metrics include RMSD (<2.0 Å) and hydrogen bond retention (>60% simulation time) .
  • Free Energy Calculations : Apply MM-PBSA to estimate ΔGbinding, correlating with experimental IC₅₀ values from kinase assays .

Q. How can conflicting spectral data (e.g., NMR vs. X-ray) be resolved during structural validation?

  • Methodological Answer :

  • Dynamic NMR Analysis : If X-ray data suggests planar conformations but NMR shows multiple peaks, perform variable-temperature NMR (25–60°C) to detect rotational barriers in the hexanamide chain .
  • DFT Calculations : Compare experimental NMR chemical shifts with density functional theory (B3LYP/6-31G*) predictions to identify discrepancies caused by solvation effects .

Q. What in vitro assays are optimal for evaluating the compound’s cytotoxicity and selectivity?

  • Methodological Answer :

  • MTT/Proliferation Assays : Test against cancer cell lines (e.g., HeLa, MCF-7) and normal fibroblasts (e.g., NIH/3T3) to calculate selectivity indices (SI > 3 indicates therapeutic potential) .
  • Apoptosis Markers : Use flow cytometry with Annexin V/PI staining to quantify early vs. late apoptosis. Combine with caspase-3/7 activation assays .
  • Mitochondrial Membrane Potential (ΔΨm) : JC-1 dye staining detects depolarization, linking cytotoxicity to mitochondrial dysfunction .

Methodological Framework for Research Design

Q. How to integrate this compound into a theoretical framework for drug discovery?

  • Answer : Align with the "structure-perturbation-activity" (SPA) model:

Structure : Map electron-deficient regions (e.g., quinazolin core) as potential pharmacophores.

Perturbation : Use molecular probes (e.g., isotopic labeling) to track target engagement in live cells.

Activity : Corrogate cellular responses (e.g., ROS generation) with structural modifications .

Q. What statistical approaches are suitable for analyzing dose-response contradictions in preclinical data?

  • Answer :

  • Nonlinear Regression : Fit sigmoidal curves (Hill equation) to dose-response data. Address outliers via robust regression (e.g., iteratively reweighted least squares) .
  • ANOVA with Tukey’s Post Hoc : Compare IC₅₀ values across cell lines, adjusting for multiple comparisons (p < 0.01 significance) .

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